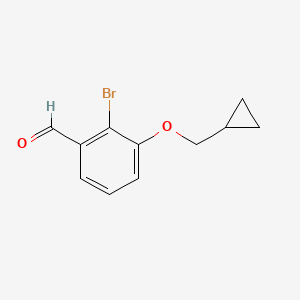

2-Bromo-3-(cyclopropylmethoxy)benzaldehyde

CAS No.: 1289029-94-2

Cat. No.: VC3116108

Molecular Formula: C11H11BrO2

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289029-94-2 |

|---|---|

| Molecular Formula | C11H11BrO2 |

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | 2-bromo-3-(cyclopropylmethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C11H11BrO2/c12-11-9(6-13)2-1-3-10(11)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |

| Standard InChI Key | MJWCLBSTYPABCD-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=CC=CC(=C2Br)C=O |

| Canonical SMILES | C1CC1COC2=CC=CC(=C2Br)C=O |

Introduction

2-Bromo-3-(cyclopropylmethoxy)benzaldehyde is a complex organic compound with the chemical formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound is of interest in various chemical syntheses due to its unique structure, which includes a bromine atom, a cyclopropylmethoxy group, and an aldehyde functional group. The presence of these functional groups makes it a versatile intermediate in organic chemistry.

Synthesis and Preparation

The synthesis of 2-Bromo-3-(cyclopropylmethoxy)benzaldehyde typically involves multiple steps, starting from simpler benzaldehyde derivatives. The introduction of the cyclopropylmethoxy group can be achieved through nucleophilic substitution reactions, while the bromination step may involve reagents like N-bromosuccinimide (NBS) or bromine itself.

Synthesis Steps:

-

Starting Material: Begin with a suitable benzaldehyde derivative.

-

Cyclopropylmethoxy Introduction: Use potassium carbonate as a base in a solvent like acetone or DMF to introduce the cyclopropylmethoxy group.

-

Bromination: Use NBS or bromine to introduce the bromine atom at the desired position.

Future Directions:

-

Investigate the compound's potential in cross-coupling reactions.

-

Explore its applications in medicinal chemistry for drug development.

-

Study its role in materials science for novel material synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume